molecular formula C11H18O3 B1582267 methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate CAS No. 94089-47-1

methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate

Cat. No. B1582267
CAS RN: 94089-47-1
M. Wt: 198.26 g/mol
InChI Key: XGGLSYONGRFBDO-LLVKDONJSA-N
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Description

Methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a pharmaceutical intermediate. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 222.28 g/mol.

Scientific Research Applications

Synthesis and Application in Flavoring

The compound "Methyl 3-(2-oxo-cyclohexyl)propionate" has been synthesized through the Michael addition of cyclohexanone to methyl acrylate. It is then converted to octahydro-2H-1-benzopyran-2-one, which has proven to be a satisfactory tobacco additive. This showcases its application in the synthesis of complex molecules for flavoring purposes (Zhao Yu, 2010).

Environmental Science Application

In atmospheric chemistry, the reactions of ozone with alkenes, including cyclohexane derivatives, lead to the production of hydroxyl radicals. These reactions are significant in understanding atmospheric processes and pollutant formation (R. Atkinson & S. M. Aschmann, 1993).

Analytical Chemistry Application

The pretreatment of glassy carbon electrodes with solvents such as cyclohexane significantly affects electrode kinetics, adsorption, and capacitance. This is crucial for enhancing electron transfer rates and adsorption in analytical applications, highlighting the importance of solvent interactions in electrochemistry (S. Ranganathan, and Tzu-Chi Kuo, R. McCreery, 1999).

Organic Synthesis

The molecule has relevance in organic synthesis, specifically in the context of cyclopentannulation reactions with ketones and propargyl alcohol derivatives. These reactions are significant for synthesizing complex organic molecules, including optically active cyclopentanes, which have applications in medicinal chemistry and material science (Tamejiro Hiyama et al., 1981).

Catalysis and Stereoselectivity

The transition metal-catalyzed transfer of hydrogen to cyclohexanones, including derivatives of the compound , demonstrates the importance of stereoselectivity in catalysis. This has implications for the synthesis of alcohols from ketones, which is a fundamental reaction in industrial and pharmaceutical chemistry (H. Henbest & Ahmed Zurquiyah, 1974).

properties

IUPAC Name

methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-11(8-6-10(13)14-2)7-4-3-5-9(11)12/h3-8H2,1-2H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGLSYONGRFBDO-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1=O)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCCC1=O)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357427
Record name Methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate

CAS RN

94089-47-1
Record name Methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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